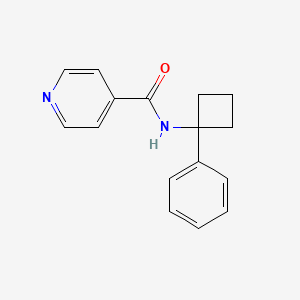
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, also known as TDPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
科学的研究の応用
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been used as a probe for studying the structure and function of proteins, particularly those involved in the regulation of ion channels. In pharmacology, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
作用機序
The mechanism of action of N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide is based on its ability to bind to specific sites on proteins, particularly those involved in the regulation of ion channels. This binding can induce conformational changes in the protein, leading to altered function or activity. In addition, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide can also act as an inhibitor of enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding or catalysis.
Biochemical and Physiological Effects
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been shown to modulate the activity of voltage-gated potassium channels, leading to altered membrane potential and cellular excitability. In addition, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been shown to inhibit the activity of various proteases and kinases, leading to altered cellular signaling and metabolism.
実験室実験の利点と制限
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has several advantages for use in lab experiments, including its high stability, solubility, and specificity for certain proteins or enzymes. However, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide also has limitations, such as its potential toxicity and limited availability. In addition, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide may not be suitable for all types of experiments, particularly those that require high throughput or in vivo studies.
将来の方向性
There are several future directions for research on N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, including the development of new synthesis methods, the identification of new protein targets, and the evaluation of its potential as a therapeutic agent. In addition, further studies are needed to elucidate the full range of biochemical and physiological effects of N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, as well as its potential limitations and toxicity. Finally, the development of new applications for N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide in materials science and other fields may also be explored.
合成法
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide can be synthesized using various methods, the most common of which is the reaction between 3,5-dimethylpyrazole and diphenylcarbodiimide. This method involves the use of a solvent, such as benzene or chloroform, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques, such as recrystallization or column chromatography.
特性
IUPAC Name |
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-18(19(23)21(3)16-10-6-4-7-11-16)15(2)22(20-14)17-12-8-5-9-13-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKGAIEDNDRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)






